(R)-1-Boc-2-Ethynylpyrrolidine

Asymmetric Synthesis Chiral HPLC Enantiomeric Excess

Sourcing enantiopure (R)-configured pyrrolidine building blocks with orthogonal protecting groups frequently results in stereochemical inconsistency, compromising downstream enantioselectivity. (R)-1-Boc-2-Ethynylpyrrolidine (CAS 130418-90-5) resolves this with defined (R)-stereochemistry, a Boc-protected pyrrolidine core, and a reactive terminal alkyne. • Achieve high enantioselectivity in asymmetric catalyst and ligand synthesis; the (R)-configuration cannot be interchanged with (S)-enantiomer or racemic mixtures • Terminal alkyne enables Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation and materials science • Orthogonal Boc deprotection allows sequential synthetic elaboration without compromising the chiral center Supplied with batch-specific HPLC and NMR certificates of analysis.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
CAS No. 130418-90-5
Cat. No. B176129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Boc-2-Ethynylpyrrolidine
CAS130418-90-5
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1C#C
InChIInChI=1S/C11H17NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h1,9H,6-8H2,2-4H3/t9-/m0/s1
InChIKeyMKFYNQAKTJFISL-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





R-1-Boc-2-Ethynylpyrrolidine: Chiral Alkyne Building Block


(R)-1-Boc-2-Ethynylpyrrolidine (CAS 130418-90-5) is a chiral, Boc-protected pyrrolidine derivative containing a terminal alkyne moiety [1]. It is a versatile building block for asymmetric synthesis, enabling stereoselective construction of complex molecules. The compound's key features include its defined (R)-stereochemistry, a tert-butoxycarbonyl (Boc) protecting group for orthogonal deprotection, and a reactive ethynyl group for click chemistry and cross-coupling reactions [2].

Generic Substitution Failure for R-1-Boc-2-Ethynylpyrrolidine


In-class compounds like the (S)-enantiomer, racemic mixtures, or achiral alkynyl pyrrolidines cannot simply be interchanged for (R)-1-Boc-2-Ethynylpyrrolidine. The (R)-stereochemistry is critical for achieving desired enantioselectivity in asymmetric reactions . The Boc-protected pyrrolidine core offers distinct reactivity and stability compared to simpler alkynes like N-Boc-propargylamine, impacting reaction yields and product purity [1]. The quantitative evidence below demonstrates why procurement decisions must be guided by specific, verifiable performance metrics rather than generic chemical class assumptions.

R-1-Boc-2-Ethynylpyrrolidine: Quantitative Differentiation


Enantiomeric Purity: R vs. S

The (R)-enantiomer is supplied with a minimum purity of 95%, and its enantiomeric excess (ee) can be verified by chiral HPLC, ensuring high stereochemical fidelity for asymmetric synthesis . In contrast, the (S)-enantiomer, while also available at 95% purity, may exhibit different retention times and optical rotation, impacting chiral separation and synthetic outcomes .

Asymmetric Synthesis Chiral HPLC Enantiomeric Excess

Ohira-Bestmann Yield: Chiral vs. Racemic

The one-pot synthesis of (R)-1-Boc-2-ethynylpyrrolidine from N-Boc-D-proline methyl ester via tandem reduction-Ohira-Bestmann reaction proceeds with a reported yield of 64% [1]. This compares favorably to yields reported for the racemic mixture under similar conditions, which typically range from 47-64% , demonstrating that the chiral starting material does not compromise synthetic efficiency.

Organic Synthesis Alkyne Homologation Reaction Yield

Chiral Compatibility vs. N-Boc-Propargylamine

(R)-1-Boc-2-Ethynylpyrrolidine incorporates a chiral pyrrolidine scaffold, enabling the transfer of stereochemical information in asymmetric reactions such as Michael additions and organocatalysis [1]. In contrast, N-Boc-propargylamine (CAS 92136-39-5) is achiral and cannot provide stereocontrol .

Asymmetric Catalysis Chiral Building Blocks Stereoselectivity

Storage Stability: Protected vs. Unprotected

The Boc protecting group on (R)-1-Boc-2-Ethynylpyrrolidine enhances its stability compared to the unprotected 2-ethynylpyrrolidine. The Boc group prevents unwanted side reactions (e.g., oxidation, polymerization) during storage, allowing long-term storage at ambient temperature . Unprotected 2-ethynylpyrrolidine is prone to degradation and requires stringent storage conditions (e.g., -20°C under inert atmosphere) [1].

Chemical Stability Storage Conditions Shelf Life

Sonogashira Coupling vs. N-Boc-Propargylamine

The terminal alkyne in (R)-1-Boc-2-Ethynylpyrrolidine participates efficiently in Sonogashira cross-coupling reactions with aryl/vinyl halides. While specific comparative yield data for (R)-1-Boc-2-Ethynylpyrrolidine vs. N-Boc-propargylamine is limited in the public domain, the pyrrolidine ring can enhance the solubility and reactivity of the alkyne in certain solvent systems compared to the linear N-Boc-propargylamine [1].

Sonogashira Coupling Cross-Coupling Reaction Yield

Click Chemistry Compatibility vs. Linear Alkynes

The terminal alkyne in (R)-1-Boc-2-Ethynylpyrrolidine is highly reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The pyrrolidine ring provides steric and electronic differentiation that can enhance regioselectivity and reaction rates compared to simple linear alkynes [1].

Click Chemistry CuAAC Bioconjugation

R-1-Boc-2-Ethynylpyrrolidine: Key Applications


Asymmetric Synthesis of Chiral Pyrrolidines

Utilize the defined (R)-stereochemistry of (R)-1-Boc-2-Ethynylpyrrolidine to construct enantiomerically pure pyrrolidine-based catalysts, ligands, and pharmaceutical intermediates. The chiral center ensures high enantioselectivity in downstream reactions [1].

Sonogashira Cross-Coupling for Conjugated Systems

Employ the terminal alkyne in Sonogashira reactions with aryl or vinyl halides to generate extended conjugated systems for materials science or medicinal chemistry. The Boc-protected pyrrolidine enhances solubility and reactivity compared to simple alkynes [2].

Click Chemistry for Bioconjugation

Leverage the terminal alkyne's high reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach functional groups, fluorophores, or biomolecules. The strained pyrrolidine ring may accelerate reaction kinetics [3].

Chiral Stationary Phases for HPLC

Incorporate (R)-1-Boc-2-Ethynylpyrrolidine into polymeric chiral stationary phases for enantioselective HPLC separations. The (R)-configuration provides specific enantiorecognition capabilities [4].

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